molecular formula C15H14N2O2S B5836706 N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylthiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylthiourea

Cat. No. B5836706
M. Wt: 286.4 g/mol
InChI Key: JLMWKSVDQADZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenylthiourea, also known as benzylphenylthiourea (BPTU), is a chemical compound that has been widely used in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of BPTU is not fully understood, but it is believed to work by binding to the active site of enzymes and inhibiting their activity. BPTU has been shown to be a competitive inhibitor of cytochrome P450 and a noncompetitive inhibitor of phenylethanolamine N-methyltransferase.
Biochemical and Physiological Effects:
BPTU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of several drugs, including caffeine and theophylline. BPTU has also been shown to inhibit the synthesis of adrenaline and noradrenaline, which are important neurotransmitters and hormones.

Advantages and Limitations for Lab Experiments

One advantage of using BPTU in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. BPTU is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using BPTU is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BPTU in scientific research. One area of interest is the investigation of the role of cytochrome P450 in drug metabolism. BPTU has been shown to be an effective inhibitor of this enzyme, and further research could lead to the development of new drugs that target cytochrome P450. Another area of interest is the investigation of the role of BPTU in the regulation of neurotransmitter and hormone synthesis. Further research could lead to a better understanding of the physiological effects of BPTU and its potential use in the treatment of various diseases.

Synthesis Methods

BPTU can be synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with phenylisothiocyanate. The resulting product is then treated with hydrogen chloride to yield BPTU. The synthesis method for BPTU has been well established and is widely used in research laboratories.

Scientific Research Applications

BPTU has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to be an effective inhibitor of several enzymes, including cytochrome P450 and phenylethanolamine N-methyltransferase. BPTU has also been used to study the effects of various drugs on these enzymes.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMWKSVDQADZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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